Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate
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Overview
Scientific Research Applications
Immunomodulatory and Anticancer Activities
Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate derivatives have shown significant immunomodulatory and anticancer activities. For instance, certain derivatives synthesized from ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate demonstrated strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma cells (Hep-G2) (Abdel‐Aziz et al., 2009). This research underscores the potential of these compounds in the development of new cancer treatments.
Synthesis of Novel Organic Molecules
The versatility of this compound in chemical synthesis is notable, particularly in the creation of heterocyclic compounds with potential biological activities. For example, its reactions with different nucleophiles have been studied, leading to the synthesis of novel molecules with varying functionalities (Maadadi et al., 2016). This highlights its role as a versatile building block in organic synthesis, paving the way for the development of new drugs and materials.
Antibacterial Activities
This compound derivatives have also been explored for their antibacterial activities. Certain derivatives have shown high degrees of activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000). This suggests their potential application in addressing bacterial resistance issues.
Antimicrobial and Antioxidant Activities
Additionally, some derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing moderate to good effects against various microorganisms and free radicals (Youssef & Amin, 2012). This broad spectrum of activity further emphasizes the compound's applicability in developing new antimicrobial and antioxidant agents.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O2S/c1-2-13-6(12)4-5-11(3-9-4)10-7(8)14-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPZZNSQLGESAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(C=N1)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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